Lumefantrine β-D-Glucuronide is a significant metabolite of lumefantrine, an antimalarial drug commonly used in combination with artemether for the treatment of uncomplicated malaria caused by Plasmodium falciparum. This compound is formed through the glucuronidation process, which is a major pathway for the metabolism of many drugs, facilitating their elimination from the body.
Lumefantrine is derived from a synthetic process and is primarily used in pharmaceutical formulations. It is marketed under various trade names, often in combination with artemether as Coartem. The glucuronide form, Lumefantrine β-D-Glucuronide, is produced during the biotransformation of lumefantrine in the liver, primarily via the enzyme uridine diphosphoglucuronosyltransferase.
Lumefantrine β-D-Glucuronide can be classified within the following categories:
The synthesis of Lumefantrine β-D-Glucuronide typically involves the enzymatic process of glucuronidation. This reaction is catalyzed by uridine diphosphate-glucuronosyltransferases (UGTs), which transfer glucuronic acid from uridine diphosphate-glucuronic acid to lumefantrine.
The molecular structure of Lumefantrine β-D-Glucuronide includes:
Lumefantrine β-D-Glucuronide primarily undergoes:
Lumefantrine exerts its antimalarial effects primarily by:
Lumefantrine β-D-Glucuronide plays a crucial role in:
CAS No.: 31348-80-8
CAS No.: 146764-58-1
CAS No.:
CAS No.: 6801-81-6
CAS No.: 71869-92-6
CAS No.: 2361-24-2